Ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the condensation of aminoguanidine with ethyl benzoylacetate to form 3-amino-1,2,4-triazole, followed by condensation with ethyl acetoacetate to form the pyrimidinone ring . The reaction conditions often require the use of solvents such as chloroform and catalysts like potassium carbonate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of inflammatory markers and apoptosis-related proteins .
Comparison with Similar Compounds
Ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolo-pyrimidine derivatives, such as:
- Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
- 5-Methyl-7-hydroxy-1,3,4-triazindolizine
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications . The unique combination of the fluorophenyl and phenyl groups in this compound contributes to its distinct pharmacological profile .
Biological Activity
Ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines , which are known for various biological activities. The presence of the 4-fluorophenyl and phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds within the triazolo[1,5-a]pyrimidine class. For instance, derivatives have been shown to inhibit HIV-1 replication in vitro. The compound's structural modifications can lead to varying degrees of activity against viral targets. In a study evaluating several triazolo derivatives, compounds exhibited IC50 values in the micromolar range against HIV-1 RNase H activity, indicating potential as antiviral agents .
Anticancer Activity
The anticancer properties of triazolo[1,5-a]pyrimidines have been explored in various cancer cell lines. Compounds similar to this compound demonstrated significant cytotoxic effects against multiple cancer types. For example, structural analogs showed IC50 values ranging from 0.41 µM to 6.23 µM in inhibiting cancer cell proliferation . The mechanism often involves the induction of apoptosis and cell cycle arrest.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Interference with Nucleic Acid Synthesis : Similar compounds have been shown to disrupt nucleic acid synthesis pathways in pathogens and cancer cells.
- Induction of Apoptosis : There is evidence that these compounds can trigger apoptotic pathways in cancer cells.
Study on Antiviral Activity
In a study focusing on the antiviral effects of triazolo[1,5-a]pyrimidines, this compound was tested against HIV-1. The results indicated a moderate inhibitory effect with an IC50 value suggesting potential for further development as an antiviral agent .
Cytotoxicity Testing
A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant growth inhibition at low concentrations compared to controls. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions could enhance potency .
Summary Table of Biological Activities
Properties
Molecular Formula |
C20H17FN4O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H17FN4O2/c1-2-27-19(26)16-17(13-6-4-3-5-7-13)24-20-22-12-23-25(20)18(16)14-8-10-15(21)11-9-14/h3-12,18H,2H2,1H3,(H,22,23,24) |
InChI Key |
DHSLBGQJSNGODI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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